N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-3-(pyrrolidin-1-yl)propanamide, commonly known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. This compound has gained popularity in the scientific research community due to its unique chemical properties and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of MPHP is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in increased arousal, euphoria, and stimulation.
Biochemical and Physiological Effects:
MPHP has been shown to have various biochemical and physiological effects in animal models. It increases the levels of dopamine and norepinephrine in the brain, leading to increased locomotor activity and hyperactivity. Additionally, it has been shown to have anxiolytic and antidepressant effects, reducing anxiety and depression-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MPHP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has a high potency and a long duration of action, making it useful for studying the long-term effects of stimulant drugs. However, MPHP also has several limitations. It is a highly addictive compound and can lead to dependence and withdrawal symptoms. Additionally, it can cause neurotoxicity and damage to the dopaminergic system.
Zukünftige Richtungen
There are several future directions for the study of MPHP. One area of research is the development of new therapeutic applications for this compound. Additionally, further studies are needed to fully understand the mechanism of action of MPHP and its effects on the brain. Furthermore, research is needed to develop safer and more effective stimulant drugs with fewer adverse effects.
Conclusion:
In conclusion, MPHP is a synthetic stimulant drug that has gained popularity in the scientific research community due to its unique chemical properties and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While MPHP has several advantages for use in lab experiments, it also has several limitations, and caution should be exercised when using this compound.
Synthesemethoden
The synthesis of MPHP involves the reaction of 3-methoxyphenylacetone with pyrrolidine and propanamide in the presence of a reducing agent such as sodium borohydride. The resulting product is purified using various techniques such as recrystallization, column chromatography, and distillation.
Wissenschaftliche Forschungsanwendungen
MPHP has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. Additionally, MPHP has been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
Molekularformel |
C14H20N2O2 |
---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-6-4-5-12(11-13)15-14(17)7-10-16-8-2-3-9-16/h4-6,11H,2-3,7-10H2,1H3,(H,15,17) |
InChI-Schlüssel |
IMCSYRIEVLZKFG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCCC2 |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.